Quinoline-8-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

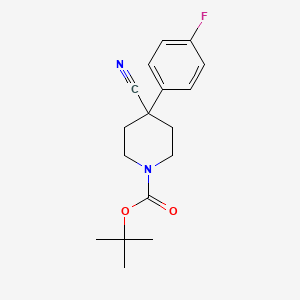

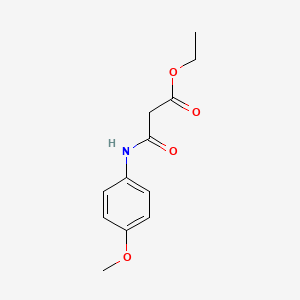

Quinoline-8-carbothioamide is a molecule that has received considerable attention due to its potential application in a wide range of fields. It has the molecular formula C10H8N2S .

Synthesis Analysis

Quinoline-8-carbothioamide can be synthesized by Pd-catalyzed couplings (Suzuki, Sonogashira, Stille) to 3-iodoquinoline-8-carboxamide . Another method involves selective Pd-catalyzed couplings at the 2-position of 2,8-dibromoquinoline, followed by lithium-bromine exchange of the intermediate 2- (alkyl/aryl)-8-bromoquinolines and reaction with trimethylsilyl isocyanate .Molecular Structure Analysis

The molecular structure of Quinoline-8-carbothioamide is characterized by a quinoline core, which consists of benzene fused with N-heterocyclic pyridine . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be successfully employed in various transformations .Chemical Reactions Analysis

Quinoline and its derivatives have been used in various transformations, such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Applications De Recherche Scientifique

Immunomodulating Agents

- Quinoline derivatives, including quinoline-3-carbothioamides, have been evaluated for their immunomodulating activities. Notably, a compound within this series strongly inhibited T-cell independent antibody production and was effective in chronic graft-versus-host disease and autoimmune models in mice (Tojo et al., 2002).

Antimicrobial Activity

- New quinoline derivatives have shown promising antimicrobial activity. For instance, certain quinoline-based compounds have demonstrated significant activity against a variety of microorganisms (Özyanik et al., 2012).

- Quinoline-carboxamide and carbothioamide compounds have been utilized as fluorescent sensors, showing potential for determining metal ions like Cu2+ and Fe3+ in environmental samples (Gümrükçüoğlu et al., 2019).

Anticancer Activity

- Quinoline compounds, including its analogs, have been examined for their anticancer activities. Their mechanisms of action include inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair (Solomon & Lee, 2011).

Chemical Synthesis and Analysis

- The synthesis of quinoline derivatives has been explored for their potential biological activities. These compounds have been synthesized and tested for antimicrobial and cytotoxic activities (Farhan & Saour, 2017).

- Novel quinoline-thiosemicarbazone derivatives have been synthesized, displaying potential for antiproliferative activity and topoisomerase inhibition (Ribeiro et al., 2019).

Drug Design and Development

- Quinoline-8-carboxamides have been designed as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a target enzyme in drug design, showing a wide variety of therapeutic activities (Lord et al., 2009).

Mécanisme D'action

Target of Action

Quinoline-8-carbothioamide, like other quinoline derivatives, is known to have a broad spectrum of bioactivity . The primary targets of quinoline derivatives are often proteins involved in cell survival and proliferation . .

Mode of Action

Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some quinoline derivatives have been shown to inhibit protein kinases, which are key regulators of cell survival and proliferation .

Biochemical Pathways

Quinoline derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of bioactivity . For example, some quinoline derivatives have been shown to induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .

Pharmacokinetics

It is noted that the most potent quinoline derivatives are orally bioavailable without blood-brain barrier penetration , suggesting good bioavailability.

Result of Action

Quinoline derivatives are known to have a wide range of effects, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .

Action Environment

The synthesis of quinoline derivatives has been achieved using green and clean methods, including microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . This suggests that the synthesis environment can influence the properties of quinoline derivatives.

Safety and Hazards

While specific safety and hazard information for Quinoline-8-carbothioamide was not found in the retrieved papers, quinoline compounds are generally considered hazardous. They are toxic if swallowed, harmful in contact with skin, cause skin irritation, serious eye irritation, and are suspected of causing genetic defects and may cause cancer .

Orientations Futures

Quinoline and its derivatives, including Quinoline-8-carbothioamide, have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . They have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, they present a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Propriétés

IUPAC Name |

quinoline-8-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZPVHAEVIWJKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=S)N)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493389 |

Source

|

| Record name | Quinoline-8-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-8-carbothioamide | |

CAS RN |

62216-06-2 |

Source

|

| Record name | Quinoline-8-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)

![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)

![4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1313527.png)